molecular formula C7H7BF3KO B065874 Potassium (4-Methoxyphenyl)trifluoroborate CAS No. 192863-36-8

Potassium (4-Methoxyphenyl)trifluoroborate

Cat. No. B065874
CAS RN: 192863-36-8
M. Wt: 214.04 g/mol
InChI Key: XNYMCUFKZHRYID-UHFFFAOYSA-N
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Description

Potassium (4-Methoxyphenyl)trifluoroborate (KMPT) is a powerful organic compound that has a wide range of applications in the scientific research field. It is a strong anion that is used as an organic reagent and catalyst in various chemical reactions. KMPT has been used in a variety of research fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

  • Defect Passivation in Perovskite Solar Cells : It is used for defect passivation in perovskite films of solar cells, enhancing their efficiency and reducing hysteresis. The fluorine of Potassium (4-Methoxyphenyl)trifluoroborate forms hydrogen bonds with amino groups in the perovskite, thus reducing vacancies and inhibiting ion migration (Gao et al., 2022).

  • Cross-Coupling Reactions : this compound is used in cross-coupling reactions with organic chlorides in aqueous media, facilitated by a palladacycle as a precatalyst (Alacid & Nájera, 2008).

  • Asymmetric Additions to Enones : It participates in asymmetric 1,4-additions to enones in reactions catalyzed by rhodium complexes, yielding high enantioselectivity and yields (Pucheault et al., 2002).

  • Suzuki Cross-Coupling Reactions : It is used in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, producing biphenyls under phosphine-free conditions (Molander & Rivero, 2002).

  • Oxidation of Hydroxyl-Substituted Derivatives : The potassium organotrifluoroborates are oxidized using common oxidants, maintaining the trifluoroborate moiety. These oxidized products are useful in Suzuki-Miyaura cross-coupling reactions (Molander & Petrillo, 2006).

  • Lithium-Halogen Exchange Reactions : It is used in lithium-halogen exchange reactions with aryllithiums produced at low temperatures, yielding good results with certain electrophiles (Molander & Ellis, 2006).

  • Voltage-Gated Potassium Channel Blockers : Derivatives of 4-Aminopyridine containing this compound are explored as potential candidates for therapy and imaging in multiple sclerosis (MS) treatment (Rodríguez-Rangel et al., 2019).

  • Alkali Metal Salt Synthesis : It contributes to the creation of novel alkali metal salts with unique physicochemical characteristics, particularly thermal properties, contributing to advances in molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

Mechanism of Action

Target of Action

Potassium (4-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(4-methoxyphenyl)borate, is a special class of organoboron reagents Organoboron compounds are generally known to interact with various organic compounds in the context of catalytic reactions .

Mode of Action

The compound is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are most often catalyzed by metals such as copper, rhodium, nickel, or palladium . The compound interacts with its targets by donating its organoboron group to the target molecule, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It is known that the compound plays a crucial role in suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is solid at room temperature and has a molecular weight of 21403 . These properties could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in target molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

This compound is known to be moisture- and air-stable . It is also remarkably compliant with strong oxidative conditions . These properties suggest that the compound’s action, efficacy, and stability are likely to be influenced by environmental factors such as humidity, oxygen levels, and the presence of oxidizing agents .

Safety and Hazards

Potassium (4-Methoxyphenyl)trifluoroborate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Potassium (4-Methoxyphenyl)trifluoroborate is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . This finding with chloride electrophiles represents an important extension of the alkyltrifluoroborate cross-coupling method because it allows the use of more stable and less expensive electrophilic partners to be employed .

properties

IUPAC Name

potassium;trifluoro-(4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYMCUFKZHRYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635602
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192863-36-8
Record name Potassium trifluoro(4-methoxyphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-methoxyphenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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